EN460

Übersicht

Beschreibung

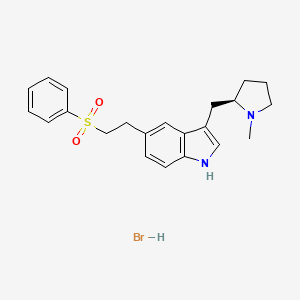

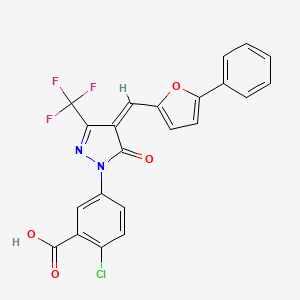

The compound “2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid” is a chemical compound with the molecular formula C22H12ClF3N2O4 . It is also known by other names such as EN460 and CHEMBL4303182 . This compound is used in scientific research due to its diverse applications, including drug development and material synthesis.

Molecular Structure Analysis

The molecular weight of this compound is 460.8 g/mol . The InChIKey, a unique identifier for chemical substances, for this compound is RSLFQCNAOMQAIH-WJDWOHSUSA-N . The compound has a complex structure that includes a phenylfuran group, a pyrazol group, and a benzoic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 460.8 g/mol . It has a XLogP3-AA value of 5.4, which is a measure of its lipophilicity, or how easily it can dissolve in fat compared to water . It has one hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Rolle bei der Proteinfaltung

EN460 ist eine zellgängige, thiolreaktive Enon-(EN)-Verbindung, die selektiv mit dem aktiven Cystein des reduzierten, aktiven ERO1α interagiert . Es fördert die richtige Proteinfaltung und erhält die Homöostase im endoplasmatischen Retikulum (ER) . Es unterstützt die Proteinfaltung von Transmembran- und Sekretproteinen in Verbindung mit der Protein-Disulfid-Isomerase (PDI) und ist auch für die Bildung von De-novo-Disulfidbrücken bekannt .

Rolle bei der Aufrechterhaltung des Redoxpotenzials

This compound gehört zur Flavoprotein-Familie, die ein Flavin-Adenin-Dinukleotid enthält, das beim Elektronentransfer während Oxidations-Reduktionszyklen verwendet wird . Diese Familie wird verwendet, um Redoxpotenziale und Proteinhomöostase im ER aufrechtzuerhalten .

Rolle bei der Krebsentwicklung

Öffentliche Datenbanken zeigen ERO1α als schlechten Prognosemarker in mehreren Krankheitsbildern . Jüngste Erkenntnisse deuten darauf hin, dass die ERO1α-Expression in Tumorzellen ein entscheidender Faktor für die Metastasierung ist . This compound, als Inhibitor von ERO1α, könnte möglicherweise zur Behandlung von Krebsarten mit hohem ER-Stress verwendet werden .

Rolle bei der Immunflucht

Sekretproteine, die für die richtige Faltung ERO1α-Expression benötigen, wurden in die Immunflucht verwickelt . Sie fördern die Hochregulierung des programmierten Zelltods Liganden-1 (PD-L1) und stimulieren polymorphnukleäre, myeloid abgeleitete Suppressorzellen (PMNMDSC) durch die Sekretion von granulozyten-stimulierendem Faktor (G-CSF) . Somit spielt this compound eine entscheidende Rolle bei der möglichen Verhinderung der Immunflucht .

Rolle bei der Zellviabilität und -proliferation

Die pharmakologische Hemmung von ERO1α durch this compound reduzierte die Zellviabilität und -proliferation in dosisabhängiger Weise .

Rolle bei ER-Stress

This compound könnte möglicherweise zur Behandlung von Krebsarten mit hohem ER-Stress verwendet werden . Es verhindert die Reoxidation von ERO1α, wodurch der ER-Stress reduziert wird .

Wirkmechanismus

Target of Action

EN460, also known as ERO1 Inhibitor II, is a selective inhibitor of the enzyme Endoplasmic Reticulum Oxidation 1 (ERO1) . ERO1 is a conserved eukaryotic flavin adenine nucleotide-containing enzyme that promotes disulfide bond formation . It accepts electrons from reduced protein disulfide isomerase (PDI) and passes them on to molecular oxygen .

Mode of Action

This compound interacts selectively with the reduced, active form of ERO1α and prevents its reoxidation . This interaction is selective for ERO1α and is explained by the rapid reversibility of the reaction of this compound with unstructured thiols, in contrast to the formation of a stable bond with ERO1α .

Biochemical Pathways

The inhibition of ERO1α by this compound affects the process of disulfide bond formation, which is essential for the proper folding of proteins within the endoplasmic reticulum . This can lead to the accumulation of unfolded proteins, activating the unfolded protein response .

Pharmacokinetics

It is soluble in dmso , suggesting it may have good bioavailability

Result of Action

The inhibition of ERO1α by this compound can lead to the accumulation of unfolded proteins in the endoplasmic reticulum, activating the unfolded protein response . This can have various downstream effects, including a reduction in cell viability and proliferation .

Action Environment

The action of this compound can be influenced by environmental factors such as hypoxia and endoplasmic reticulum stress, which can contribute to the overexpression of ERO1α

Eigenschaften

IUPAC Name |

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLFQCNAOMQAIH-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClF3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of EN460?

A1: this compound is a selective, reversible inhibitor of Endoplasmic Reticulum Oxidation 1 alpha (ERO1α) [, , , , ]. It achieves this by selectively binding to the reduced, active form of ERO1α. This interaction prevents the re-oxidation of ERO1α, effectively inhibiting its enzymatic activity [].

Q2: How does this compound's interaction with ERO1α affect downstream cellular processes?

A2: By inhibiting ERO1α, this compound disrupts disulfide bond formation within the endoplasmic reticulum (ER) [, ]. This disruption can induce a mild unfolded protein response (UPR) and has been shown to precondition cells against severe ER stress []. Furthermore, this compound has been shown to suppress cell migration and invasion in pancreatic cancer models, potentially by interfering with the epithelial-mesenchymal transition (EMT) process [].

Q3: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A3: While the provided research doesn't delve into specific structural modifications of this compound, it highlights the importance of its thiol reactivity []. The research suggests that the selectivity of this compound for ERO1α, despite its reactivity with other thiol-containing molecules, stems from the rapid reversibility of its reaction with unstructured thiols. In contrast, this compound forms a stable bond with ERO1α, leading to the displacement of flavin adenine dinucleotide (FAD) from the enzyme's active site [, ]. This suggests that modifications affecting thiol reactivity and FAD displacement could significantly impact this compound's activity and selectivity.

Q4: What in vitro and in vivo studies have been conducted with this compound?

A4: this compound has shown promising results in various preclinical studies.

- In vitro: It effectively inhibits ERO1α activity in cell-free systems and cell lines [, , , ]. It also reduces cell migration and invasion in pancreatic cancer cells [] and protects neuronal cells from hypoxia-induced apoptosis [].

- In vivo: this compound suppresses tumor growth in a mouse model of pancreatic cancer [] and reduces hepatic metastasis []. Additionally, it has shown potential in mitigating cognitive impairment induced by chronic hypoxia in a mouse model [].

Q5: How does this compound impact aerobic glycolysis in cancer cells?

A6: Research suggests that ERO1α, the target of this compound, plays a role in regulating the Warburg effect, a metabolic adaptation in cancer cells characterized by increased aerobic glycolysis []. Inhibiting ERO1α with this compound has been shown to suppress aerobic glycolysis and subsequently inhibit tumor growth, highlighting its potential as a target for anticancer therapies [].

Q6: What is the significance of the interaction between ERp44 and RyR2 in the context of this compound's mechanism?

A7: Studies indicate that this compound can influence cardiac arrhythmia by modulating the interaction between ERp44 (endoplasmic reticulum protein 44) and RyR2 (ryanodine receptor 2) []. Ero1α, the target of this compound, promotes the dissociation of ERp44 from RyR2, contributing to cardiac arrhythmia. Inhibiting Ero1α with this compound restores this interaction, potentially offering a therapeutic avenue for managing cardiac arrhythmia [].

Q7: Are there alternative inhibitors to ERO1α besides this compound?

A8: Yes, the research mentions another ERO1α inhibitor named QM295 []. Additionally, a more potent inhibitor, T151742, has been identified and was shown to have higher specificity towards ERO1α compared to other flavoenzymes []. These findings suggest that alternative ERO1α inhibitors with potentially improved properties exist and are being actively investigated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.